1-(2-((2-Aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride
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Overview
Description
This compound, also known as 1-{2-[(2-aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione dihydrochloride, has a CAS Number of 2095408-91-4 . It has a molecular weight of 286.2 and its IUPAC name is 1-(2-((2-aminopropyl)(methyl)amino)ethyl)pyrrolidine-2,5-dione dihydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O2.2ClH/c1-8(11)7-12(2)5-6-13-9(14)3-4-10(13)15;;/h8H,3-7,11H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis Methods and Chemical Properties
One-step Synthesis of Pyrrolidine Derivatives : Research indicates efficient methods for synthesizing pyrrolidine derivatives, which are crucial in the development of various organic compounds with potential applications in drug development and organic synthesis. For instance, one study outlines a novel condensation method for creating 3,5-disubstituted-2-(2-pyridyl)pyrroles, demonstrating the versatility of pyrrolidine derivatives in synthetic chemistry (Klappa et al., 2002).
Conversion to Maleimide : Another research explored the conversion of dihydropyrrolidine-2,5-dione to maleimide, highlighting the potential use of these compounds in creating important scaffolds for organic substances. This study also delves into the thermodynamics and kinetics of such reactions, which could inform further research and application in material science and synthesis (Yan et al., 2018).
Biological Activities and Applications
Antioxidant Activity : A study on the N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants revealed antioxidant properties, suggesting a potential research avenue for the development of novel antioxidant agents. The derivatives were synthesized and their effects on blood coagulation parameters were explored, indicating the biomedical relevance of pyrrolidine derivatives (Hakobyan et al., 2020).
Amnesia-Reversal Activity : Research into cyclic imides, including pyrrolidine-2,4-diones, has shown potential amnesia-reversal activity in mice, suggesting applications in neuropharmacology and the treatment of cognitive disorders. The structure-activity relationships explored in this study offer insights into drug design principles for cognitive enhancement (Butler et al., 1987).
Computational Studies and Molecular Design
Molecular Structure Analysis : A computational study focused on the equilibrium geometry, vibrational spectra, and electronic structure of an antioxidant active Mannich base related to pyrrolidine-2,5-dione. This research provides a deep understanding of the molecular properties that contribute to the antioxidant activity, which could guide the design of new antioxidants and therapeutic agents (Boobalan et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Properties
IUPAC Name |
1-[2-[2-aminopropyl(methyl)amino]ethyl]pyrrolidine-2,5-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c1-8(11)7-12(2)5-6-13-9(14)3-4-10(13)15;;/h8H,3-7,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUTSOUOGYJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCN1C(=O)CCC1=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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